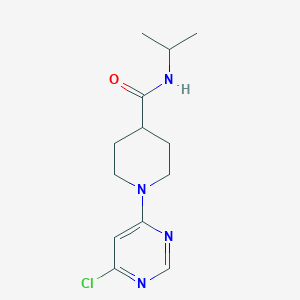
1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine-based molecule that has a chloropyrimidine ring attached to it.
Mécanisme D'action
The mechanism of action of 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide involves the inhibition of PARP and tankyrase enzymes. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition can lead to the accumulation of DNA damage, eventually leading to cell death. Tankyrase is an enzyme that regulates the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Inhibition of tankyrase can lead to the activation of the Wnt signaling pathway, which can have potential therapeutic applications in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide have been extensively studied. This compound has been found to exhibit potent inhibitory activity against PARP and tankyrase enzymes, leading to the accumulation of DNA damage and the activation of the Wnt signaling pathway. These effects have potential therapeutic applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide in lab experiments include its potent inhibitory activity against PARP and tankyrase enzymes, which can be useful in studying the mechanisms of DNA repair and the Wnt signaling pathway. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research on 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide. One potential direction is to study its potential applications in cancer treatment, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as a tool for studying the mechanisms of DNA repair and the Wnt signaling pathway. Furthermore, the development of more potent and selective PARP and tankyrase inhibitors based on the structure of 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide is another potential direction for future research.
Méthodes De Synthèse
The synthesis of 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide involves the reaction of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against several enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have been shown to have potential therapeutic applications in cancer treatment, and 1-(6-chloropyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide has been identified as a promising PARP inhibitor.
Propriétés
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O/c1-9(2)17-13(19)10-3-5-18(6-4-10)12-7-11(14)15-8-16-12/h7-10H,3-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYROQWVDLPFKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)
![Rac-(3AR,4R,6AS)-4-methoxy-octahydrocyclopenta[C]pyrrole](/img/no-structure.png)
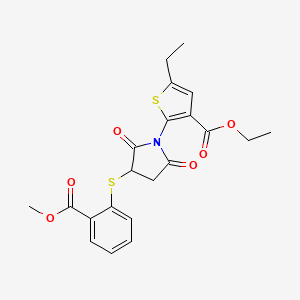


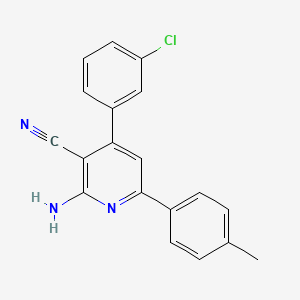
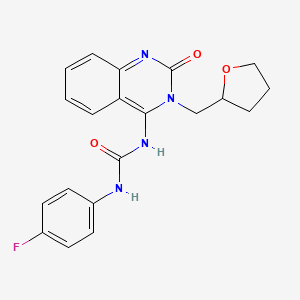
![4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B3004705.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B3004707.png)
![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)
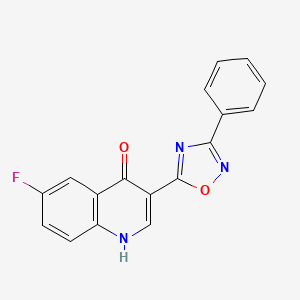
![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3004714.png)
![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)